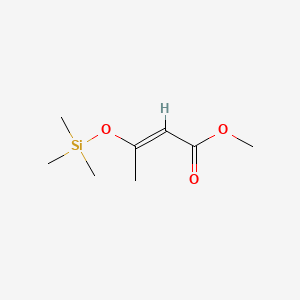










|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.CN(CCN(C)C)C.[CH3:21][Si:22]([CH3:32])([CH3:31])[O:23][C:24]([CH3:30])=[CH:25][C:26]([O:28][CH3:29])=[O:27].Cl[Si:34]([CH3:37])([CH3:36])[CH3:35]>C1COCC1>[CH3:35][Si:34]([CH3:37])([CH3:36])[O:27][C:26]([O:28][CH3:29])=[CH:25][C:24]([O:23][Si:22]([CH3:31])([CH3:21])[CH3:32])=[CH2:30]
|


|
Name
|
|
|
Quantity
|
52 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
146 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
48.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCN(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](OC(=CC(=O)OC)C)(C)C
|
|
Name
|
|
|
Quantity
|
61 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at 0° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to -78° C
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 10 min
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to 0° C.
|
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated to dryness on a rotary evaporator at 0° C. (the compound
|
|
Type
|
TEMPERATURE
|
|
Details
|
is heat sensitive)
|
|
Type
|
ADDITION
|
|
Details
|
Hexanes (dried over molecular sieves; 1 L) were added
|
|
Type
|
CUSTOM
|
|
Details
|
The insolubles were removed by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with hexanes
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrate was concentrated to dryness on a rotary evaporator at 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
dried overnight, under high vacuum, at room temperature
|
|
Duration
|
8 (± 8) h
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](OC(=CC(=C)O[Si](C)(C)C)OC)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 82 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |